5-(2-Bromobenzoyl)-2-methylpyridine
Overview
Description
5-(2-Bromobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been identified as a jak2 specific inhibitor . JAK2 is a protein tyrosine kinase that plays a crucial role in cell growth and survival signaling pathways.
Mode of Action
It can be inferred from the related compound bp-1c that it might interact with its target by inhibiting the phosphorylation of jak2 at tyr1007/1008, thereby disrupting the downstream stat3 tyr705 signaling pathway .
Biochemical Pathways
The inhibition of JAK2/STAT3 signaling pathway by 5-(2-Bromobenzoyl)-2-methylpyridine could lead to the modulation of Akt/Src survival signal and altered expression of interwoven apoptotic genes . This disruption of the signaling pathway could affect various downstream effects, including cell growth, survival, and differentiation.
Result of Action
The result of the action of this compound is likely to be the induction of apoptosis in cancer cells, given its potential role as a JAK2 inhibitor . By inhibiting the JAK2/STAT3 signaling pathway, the compound could disrupt cell survival signals, leading to programmed cell death or apoptosis.
Properties
IUPAC Name |
(2-bromophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYBGKELMLVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246207 | |
Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-68-8 | |
Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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